Cas no 2649061-66-3 (Ethyl 3-cyclohexyl-3-isocyanatopropanoate)

Ethyl 3-cyclohexyl-3-isocyanatopropanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-cyclohexyl-3-isocyanatopropanoate
- 2649061-66-3
- EN300-1458725
- Ethyl 3-cyclohexyl-3-isocyanatopropanoate
-
- Inchi: 1S/C12H19NO3/c1-2-16-12(15)8-11(13-9-14)10-6-4-3-5-7-10/h10-11H,2-8H2,1H3
- InChI Key: WKPRJQJLWAFOGP-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C1CCCCC1)N=C=O)=O
Computed Properties
- Exact Mass: 225.13649347g/mol
- Monoisotopic Mass: 225.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 55.7Ų
Ethyl 3-cyclohexyl-3-isocyanatopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458725-0.1g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 0.1g |
$993.0 | 2023-06-06 | ||
Enamine | EN300-1458725-0.05g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 0.05g |
$948.0 | 2023-06-06 | ||
Enamine | EN300-1458725-0.5g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 0.5g |
$1084.0 | 2023-06-06 | ||
Enamine | EN300-1458725-10000mg |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 10000mg |
$4852.0 | 2023-09-29 | ||
Enamine | EN300-1458725-500mg |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 500mg |
$1084.0 | 2023-09-29 | ||
Enamine | EN300-1458725-1.0g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 1g |
$1129.0 | 2023-06-06 | ||
Enamine | EN300-1458725-10.0g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 10g |
$4852.0 | 2023-06-06 | ||
Enamine | EN300-1458725-0.25g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 0.25g |
$1038.0 | 2023-06-06 | ||
Enamine | EN300-1458725-5.0g |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 5g |
$3273.0 | 2023-06-06 | ||
Enamine | EN300-1458725-250mg |
ethyl 3-cyclohexyl-3-isocyanatopropanoate |
2649061-66-3 | 250mg |
$1038.0 | 2023-09-29 |
Ethyl 3-cyclohexyl-3-isocyanatopropanoate Related Literature
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
Additional information on Ethyl 3-cyclohexyl-3-isocyanatopropanoate
Ethyl 3-cyclohexyl-3-isocyanatopropanoate (CAS No. 2649061-66-3): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 3-cyclohexyl-3-isocyanatopropanoate (CAS No. 2649061-66-3) is a highly reactive and versatile chemical intermediate that has garnered significant attention in the field of organic synthesis and pharmaceutical development. This compound, characterized by its unique structural features, serves as a crucial building block in the synthesis of various bioactive molecules, including drugs and agrochemicals. Its molecular structure, featuring an isocyanate functional group, makes it particularly valuable for the preparation of polymers, specialty chemicals, and intermediates in drug discovery.
The Ethyl 3-cyclohexyl-3-isocyanatopropanoate molecule is derived from cyclohexanone and ethyl acetoacetate through a series of well-established chemical reactions. The presence of the isocyanate group (–NCO) at the third carbon position imparts high reactivity, enabling it to participate in a wide range of chemical transformations. These transformations include condensation reactions with amines to form ureas, reactions with hydroxyl compounds to yield carbamates, and polymerization processes to create polyurethanes and other polymeric materials.
In recent years, the demand for Ethyl 3-cyclohexyl-3-isocyanatopropanoate has surged due to its applications in pharmaceutical research. The compound's ability to undergo facile functionalization makes it an ideal candidate for the synthesis of novel drug candidates. For instance, researchers have utilized this intermediate to develop new classes of antiviral and anti-inflammatory agents. The cyclohexyl moiety provides steric hindrance, which can be strategically employed to modulate the pharmacokinetic properties of drug molecules.
The pharmaceutical industry has been particularly interested in leveraging the reactivity of the isocyanate group for the development of biologics and small-molecule drugs. One notable application involves the use of Ethyl 3-cyclohexyl-3-isocyanatopropanoate in the synthesis of peptidomimetics, where its ability to form stable urea linkages enhances the stability and bioavailability of therapeutic peptides. Additionally, this compound has been explored in the preparation of protease inhibitors, which are critical in treating various infectious diseases and chronic conditions.
Beyond pharmaceuticals, Ethyl 3-cyclohexyl-3-isocyanatopropanoate finds extensive use in the agrochemical sector. Its role as a precursor in the synthesis of herbicides and pesticides underscores its importance in modern agriculture. The compound's structural versatility allows chemists to design molecules with tailored biological activities, ensuring higher efficacy and lower environmental impact. Recent studies have highlighted its potential in developing next-generation crop protection agents that address emerging challenges such as pest resistance and climate change.
The polymer industry also benefits significantly from Ethyl 3-cyclohexyl-3-isocyanatopropanoate. Its incorporation into polyurethane formulations enhances material properties such as durability, flexibility, and thermal stability. These enhanced properties make it suitable for applications ranging from coatings and adhesives to automotive parts and biomedical devices. Researchers have been particularly interested in developing biodegradable polyurethanes using this intermediate, aligning with global efforts to reduce plastic waste and promote sustainable materials.
The synthesis of novel heterocyclic compounds represents another area where Ethyl 3-cyclohexyl-3-isocyanatopropanoate plays a pivotal role. By reacting it with various nucleophiles, chemists can generate complex cyclic structures that exhibit unique electronic and steric properties. These heterocycles are often found at the core of biologically active molecules, making them valuable scaffolds for drug discovery. The cyclohexyl group's ability to influence electronic distribution within these rings provides chemists with fine-tuned control over molecular interactions.
The growing interest in green chemistry has also driven innovation in the use of Ethyl 3-cyclohexyl-3-isocyanatopropanoate. Researchers are exploring solvent-free reactions and catalytic methods to minimize waste and energy consumption during its synthesis. These efforts align with regulatory pressures and consumer demands for environmentally friendly products. Advances in continuous flow chemistry have further enhanced the efficiency of producing this compound, making it more accessible for industrial applications.
The future prospects for Ethyl 3-cyclohexyl-3-isocyanatopropanoate are bright, with ongoing research uncovering new applications across multiple industries. As synthetic methodologies continue to evolve, this intermediate will likely play an even greater role in developing innovative solutions for global challenges. Whether it is through advancing drug therapies or creating sustainable materials, this compound exemplifies the transformative power of modern chemical synthesis.
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